4-氨基-5-氟戊酸

描述

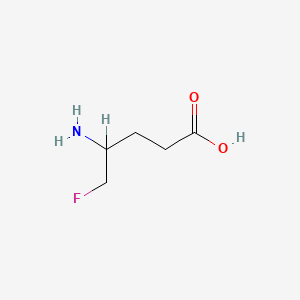

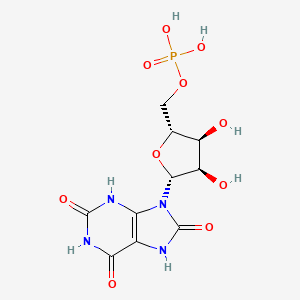

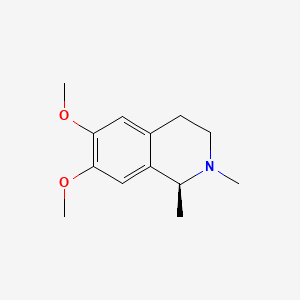

4-Amino-5-fluoropentanoic acid is a chemical compound with the molecular formula C5H10FNO2 . It has been used as a tool to probe the physiological consequences of the inhibition of phytochrome biosynthesis .

Synthesis Analysis

The synthesis of 4-Amino-5-fluoropentanoic acid has been studied in the context of its effects on phytochrome synthesis in developing etiolated seedlings . It has been found to inhibit initial phytochrome synthesis in peas (Pisum sativum L.), corn (Zea mays L.), and oats (Avena sativa L.) .Molecular Structure Analysis

The molecular structure of 4-Amino-5-fluoropentanoic acid consists of 5 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 135.137 Da and the monoisotopic mass is 135.069550 Da .Chemical Reactions Analysis

4-Amino-5-fluoropentanoic acid has been found to be a potent inhibitor of cell growth and pigment formation in the cyanobacterium Synechococcus PCC 6301 . It inhibits the aminolaevulinate synthesis at glutamate 1-semialdehyde aminotransferase .科学研究应用

酶失活和作用机制

已确定4-氨基-5-氟戊酸是猪脑中γ-氨基丁酸-α-酮戊二酸氨基转移酶的机制性失活剂。该化合物需要酶处于吡啶醛磷酸盐形式才能失活。它通过在速率决定步骤中去除γ-质子并释放每个活性位点标记的一个氟离子来起作用。这种作用改变了酶的光谱,表明辅酶转化为吡啶醇磷酸盐形式(Silverman & Levy, 1981)。

对蓝细菌Synechococcus的影响

已证明4-氨基-5-氟戊酸能抑制蓝细菌Synechococcus PCC 6301的细胞生长和色素形成。它特异性地抑制谷氨酸1-半醛氨基转移酶的δ-氨基乙酸合成。由于结构基因突变,已创建了对该化合物敏感性降低的突变株,这表明在微生物遗传学和生物工程中可能有应用(Bishop et al., 1999)。

氟化α-氨基酸的合成

该化合物已被用于立体选择性合成γ-氟化α-氨基酸,如(S)-2-氨基-4-氟丁酸。这些酸通过低温下的对映选择性烷基化合成,突显了它在化学和生物学中开发新型氨基酸的作用(Laue et al., 2000)。

GABA代谢研究

体内研究表明(S)-4-氨基-5-氟戊酸可以在小鼠中不可逆地失活γ-氨基丁酸转氨酶(GABA-T),导致全脑GABA水平增加。它表现出选择性抑制,不影响其他酶如谷氨酸脱羧酶或天冬氨酸转氨酶,使其成为神经科学研究中的有价值工具(Silverman et al., 1983)。

探索酶活性位点

该化合物已用于研究γ-氨基丁酸氨基转移酶活性位点的立体要求。其衍生物被研究为选择性失活剂,为了解酶的活性位点并设计更有效的抑制剂提供了见解。这类研究对于理解酶机制和开发靶向治疗至关重要(Silverman & Nanavati, 1990)。

未来方向

属性

IUPAC Name |

4-amino-5-fluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2/c6-3-4(7)1-2-5(8)9/h4H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSIMEWQEWYRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991260 | |

| Record name | 4-Amino-5-fluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-fluoropentanoic acid | |

CAS RN |

70960-97-3 | |

| Record name | 4-Amino-5-fluoropentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070960973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-fluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(7S,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B1213218.png)

![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1213237.png)